Methyl 4-(trifluoromethyl)benzoylacetate
Description
Significance of β-Keto Esters as Versatile Synthetic Intermediates
β-Keto esters are a class of organic compounds characterized by a ketone functional group located on the carbon atom beta to an ester group. fiveable.me This structural arrangement confers a unique reactivity profile, making them exceptionally versatile intermediates in organic synthesis. fiveable.meresearchgate.net The hydrogen atoms on the α-carbon (the carbon between the two carbonyl groups) are particularly acidic, allowing for easy deprotonation by a base to form a highly reactive enolate ion. fiveable.me
This ability to readily form enolates is central to their utility, enabling them to participate in a wide array of carbon-carbon bond-forming reactions. fiveable.menih.gov These include alkylations, aldol (B89426) condensations, and Claisen condensations, which are fundamental transformations for constructing complex carbon skeletons. fiveable.me The dual electrophilic and nucleophilic nature of β-keto esters allows for their transformation into a diverse range of other useful building blocks and complex natural products. researchgate.netresearchgate.net Consequently, the β-keto ester motif is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.net
Strategic Role of the Trifluoromethyl Group in Contemporary Chemical Design
The trifluoromethyl (-CF₃) group has become a privileged functional group in modern medicinal chemistry and materials science. bohrium.comnih.gov Its incorporation into organic molecules is a well-established strategy for modulating a compound's physicochemical and biological properties. mdpi.comwikipedia.org The unique characteristics of the -CF₃ group stem from the high electronegativity of the fluorine atoms. wikipedia.org
Key effects of introducing a trifluoromethyl group include:
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the -CF₃ group resistant to metabolic oxidation. This can increase the half-life of a drug candidate. mdpi.com
Increased Lipophilicity: The -CF₃ group is highly lipophilic (fat-soluble), which can improve a molecule's ability to permeate biological membranes, a critical factor for bioavailability and target engagement. nih.govmdpi.com
Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF₃ group can significantly alter the acidity or basicity of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding. nih.govwikipedia.org
Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups like methyl or chloro, allowing chemists to fine-tune steric and electronic properties to optimize a compound's binding affinity to its biological target. mdpi.comwikipedia.org
These properties have been successfully exploited in numerous FDA-approved drugs, including the antidepressant fluoxetine (B1211875) and the anti-inflammatory celecoxib, demonstrating the profound impact of this functional group in drug design. wikipedia.orgmdpi.com
Overview of Methyl 4-(Trifluoromethyl)benzoylacetate as a Key Fluorinated Building Block
This compound merges the synthetic versatility of the β-keto ester scaffold with the property-enhancing effects of the trifluoromethyl group. This combination makes it a highly valuable and strategic building block for creating novel fluorinated compounds, particularly in pharmaceutical research and development. The presence of the trifluoromethyl group on the aromatic ring can influence the reactivity of the β-keto ester moiety while simultaneously embedding the desirable properties of the -CF₃ group into the final target molecule.
Below are the key chemical and physical properties of this compound.
| Property | Value |
|---|---|
| CAS Number | 212755-76-5 matrixscientific.comtcichemicals.com |
| Molecular Formula | C₁₁H₉F₃O₃ matrixscientific.comtcichemicals.comuni.lu |
| Molecular Weight | 246.19 g/mol matrixscientific.comtcichemicals.com |
| Appearance | Light yellow to yellow to orange powder/crystal tcichemicals.com |
| Melting Point | 58-62 °C matrixscientific.comtcichemicals.com |
Properties
IUPAC Name |
methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)11(12,13)14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJOILIYLOHXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352872 | |
| Record name | Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212755-76-5 | |
| Record name | Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-(trifluoromethyl)benzoylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 4 Trifluoromethyl Benzoylacetate and Its Congeners
Establishment of the β-Keto Ester Moiety
The formation of the β-keto ester functional group is a cornerstone of organic synthesis. For a target molecule like Methyl 4-(trifluoromethyl)benzoylacetate, this can be achieved through classical reactions such as the acylation of malonate derivatives or Claisen-type condensations.
Acylation of Methyl Malonate Derivatives
The acylation of malonic esters provides a direct and efficient route to β-keto esters. This method involves the reaction of a malonic ester derivative with an acylating agent, such as an acid chloride, in the presence of a suitable base. In the context of synthesizing the target compound, this would typically involve the reaction of a methyl malonate derivative with 4-(trifluoromethyl)benzoyl chloride.
The general mechanism proceeds via the deprotonation of the acidic α-carbon of the malonic ester by a base, forming a nucleophilic enolate. wikipedia.org This enolate then attacks the electrophilic carbonyl carbon of the acylating agent. Subsequent loss of a leaving group from the acylating agent and decarboxylation (if a malonic acid half-ester is used) or dealkoxycarbonylation under specific conditions yields the desired β-keto ester. The use of magnesium chloride with a tertiary amine base has been shown to be an effective system for promoting the acylation of malonates with acid chlorides. acs.org
Table 1: Representative Conditions for Malonate Acylation
| Malonate Derivative | Acylating Agent | Base System | Solvent | Typical Outcome |
|---|---|---|---|---|
| Dimethyl malonate | 4-(Trifluoromethyl)benzoyl chloride | MgCl₂ / Triethylamine | Dichloromethane | Formation of an acylated malonate intermediate |
Claisen-Type Condensation Reactions
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to yield a β-keto ester. wikipedia.orglibretexts.org For the synthesis of this compound, a "crossed" or "mixed" Claisen condensation is required. organic-chemistry.orglibretexts.org This variation involves two different esters, where one ester has enolizable α-protons (e.g., methyl acetate) and the other does not (e.g., methyl 4-(trifluoromethyl)benzoate). This selectivity is crucial to prevent the formation of a mixture of four different products. organic-chemistry.org
The mechanism involves the formation of an enolate from the enolizable ester (methyl acetate) by a strong base, such as sodium ethoxide or sodium hydride. wikipedia.orglibretexts.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the non-enolizable ester (methyl 4-(trifluoromethyl)benzoate). libretexts.org The subsequent elimination of an alkoxide leaving group forms the β-keto ester product. libretexts.org The reaction is often driven to completion by the deprotonation of the product, which has a highly acidic proton between the two carbonyl groups, requiring a stoichiometric amount of base. wikipedia.orglibretexts.org
Table 2: Components for Crossed Claisen Condensation
| Enolizable Ester | Non-Enolizable Ester | Base | Typical Product |
|---|---|---|---|
| Methyl acetate (B1210297) | Methyl 4-(trifluoromethyl)benzoate | Sodium methoxide (B1231860) | This compound |
| Ethyl acetate | Ethyl 4-(trifluoromethyl)benzoate | Sodium ethoxide | Ethyl 4-(trifluoromethyl)benzoylacetate |
Introduction and Modification of the Trifluoromethylphenyl Substituent
An alternative synthetic strategy involves constructing the β-keto ester from precursors where the trifluoromethylphenyl group is introduced at a different stage of the synthesis. This can involve late-stage trifluoromethylation or starting with a pre-functionalized aromatic compound.
Palladium-Catalyzed Trifluoromethylation Strategies
Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the introduction of trifluoromethyl groups onto aromatic rings. researchgate.netdocumentsdelivered.com This approach would begin with a pre-formed β-keto ester bearing a suitable leaving group, such as a bromine or iodine atom, on the phenyl ring (e.g., Methyl 4-bromobenzoylacetate).
The reaction typically involves a palladium(0) catalyst, a suitable ligand, and a trifluoromethylating agent. The catalytic cycle is proposed to involve oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a trifluoromethyl source and subsequent reductive elimination to yield the trifluoromethylated product and regenerate the catalyst. researchgate.net Various trifluoromethyl sources can be employed, including organometallic reagents and electrophilic "CF₃⁺" sources.
Table 3: Key Components in Palladium-Catalyzed Trifluoromethylation
| Aromatic Substrate | Trifluoromethyl Source | Palladium Catalyst | Ligand |
|---|---|---|---|
| Methyl 4-bromobenzoylacetate | TMSCF₃ (Ruppert-Prakash reagent) | Pd(OAc)₂ | P(t-Bu)₃ |
| Methyl 4-iodobenzoylacetate | CF₃-Cu | Pd(PPh₃)₄ | - |
Functionalization of Aromatic Precursors
This approach focuses on starting with a commercially available or readily synthesized trifluoromethylated aromatic compound and subsequently building the β-keto ester side chain. researchgate.netteknoscienze.com A common starting material is 4-(trifluoromethyl)benzoic acid. This acid can be converted into a more reactive derivative, such as an acid chloride or an ester, which can then be used in reactions described previously.
For instance, 4-(trifluoromethyl)benzoic acid can be converted to 4-(trifluoromethyl)benzoyl chloride using reagents like thionyl chloride or oxalyl chloride. This acid chloride can then be used to acylate a methyl malonate derivative as described in section 2.1.1. Alternatively, the starting acid can be esterified to produce methyl 4-(trifluoromethyl)benzoate, which serves as the non-enolizable partner in a crossed Claisen condensation as detailed in section 2.1.2. This strategy is often practical due to the wide availability of functionalized aromatic starting materials. researchgate.netteknoscienze.com
Advanced Synthetic Approaches
Beyond the classical methods, advanced synthetic strategies offer novel pathways to access this compound and its congeners. These methods often provide unique solutions for constructing highly substituted or complex molecules. One such strategy is the deoxytrifluoromethylation/aromatization sequence, which allows for the synthesis of highly functionalized trifluoromethyl arenes from readily available cyclohexanone (B45756) precursors. nih.gov This method involves the 1,2-addition of the Ruppert-Prakash reagent (TMSCF₃) to a cyclohexanone derivative, followed by an aromatization step to generate the trifluoromethyl-substituted aromatic ring. nih.gov While not a direct synthesis of the target β-keto ester, this approach could be adapted to create precursors that are then converted to the final product, showcasing the versatility of modern fluorination chemistry in accessing valuable building blocks.
Another area of advanced synthesis involves the direct C-H functionalization of aromatic rings. Palladium-catalyzed methods have been developed for the direct fluorination and trifluoromethylthiolation of C-H bonds, which can provide access to fluorinated aromatic compounds that might be difficult to prepare otherwise. nih.govacs.orgnih.gov These cutting-edge techniques represent the ongoing evolution of synthetic chemistry towards more efficient and atom-economical processes for creating complex fluorinated molecules.
Catalytic Methods for Efficient Synthesis
The primary and most effective catalytic method for synthesizing this compound is the crossed Claisen condensation. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the carbon-carbon bond formation between an ester containing α-hydrogens and another ester that cannot form an enolate. organic-chemistry.orglibretexts.org For the synthesis of the target compound, this involves the reaction between Methyl acetate (the enolizable component) and Methyl 4-(trifluoromethyl)benzoate (the non-enolizable component) in the presence of a strong base catalyst.
The reaction mechanism is initiated by the deprotonation of the α-carbon of Methyl acetate by a strong base, forming a nucleophilic enolate. numberanalytics.comyoutube.com This enolate then attacks the electrophilic carbonyl carbon of Methyl 4-(trifluoromethyl)benzoate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the final β-keto ester product. masterorganicchemistry.comyoutube.com The use of strong bases, such as sodium hydride (NaH) or sodium ethoxide, is crucial for driving the reaction to completion by forming the stabilized anion of the resulting β-keto ester. organic-chemistry.orgorganic-chemistry.org
Research into analogous transformations, such as the synthesis of trifluoromethyl ketones from enolizable ketones and ethyl trifluoroacetate, provides insight into effective reaction conditions. organic-chemistry.org These studies highlight the efficacy of strong bases in aprotic solvents to achieve high yields.
| Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference Reaction |
|---|---|---|---|---|
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 to 25 | 85-95 | Claisen condensation for trifluoromethyl ketones organic-chemistry.org |
| Sodium Ethoxide (NaOEt) | Ethanol (B145695) (EtOH) | 25 to 78 | 70-85 | General Claisen Condensation organic-chemistry.org |
| Potassium Hydride (KH) | Tetrahydrofuran (THF) | 0 to 25 | >90 | Claisen condensation for trifluoromethyl ketones organic-chemistry.org |
| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 to 0 | Variable | Directed Claisen Condensations youtube.com |
This table presents typical conditions for Claisen-type condensations based on analogous reactions reported in the literature. The yields are illustrative for related transformations.
Beyond base-catalyzed methods, Lewis acid-promoted acylations represent an alternative, though less common, approach for the synthesis of related dicarbonyl compounds. nih.govyoutube.com
Flow Chemistry and Continuous Processing in Synthesis
The adaptation of synthetic methodologies to continuous flow processing represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and scalability. nih.gov The synthesis of this compound via Claisen condensation is well-suited for translation to a flow chemistry platform. This transition allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for managing the often exothermic nature of condensation reactions.
A plausible continuous flow setup for this synthesis would involve pumping streams of the reactants—Methyl 4-(trifluoromethyl)benzoate and Methyl acetate—along with a suitable base (e.g., sodium methoxide in methanol) through separate channels into a micromixer. From the mixer, the combined stream would enter a heated coil or packed-bed reactor where the condensation occurs. nih.gov The short diffusion distances and high surface-area-to-volume ratio in microreactors facilitate rapid heat and mass transfer, minimizing the formation of byproducts and improving yield. nih.gov A back-pressure regulator at the end of the system allows for the use of solvents above their atmospheric boiling points, potentially accelerating the reaction rate.
This approach draws parallels from established flow syntheses of other complex molecules, such as α-trifluoromethylthiolated esters and α-ketoesters, which successfully employ telescoped, multi-step processes within a continuous system. nih.govnih.gov Such systems avoid the isolation of intermediates, streamlining the entire synthetic sequence. nih.gov
| Parameter | Typical Range | Rationale/Benefit |
|---|---|---|
| Reactant Flow Rate | 0.1 - 10.0 mL/min | Controls residence time and production throughput. |
| Reactor Temperature | 25 - 150 °C | Precise temperature control enhances reaction rate and selectivity. |
| Residence Time | 1 - 20 min | Optimized to ensure complete conversion while minimizing degradation. nih.gov |
| System Pressure | 5 - 15 bar | Enables superheating of solvents, accelerating the reaction. |
| Reactor Type | Coil / Packed-Bed | Provides efficient mixing and heat exchange. nih.gov |
This table outlines hypothetical yet representative parameters for the continuous flow synthesis of this compound, based on established flow chemistry principles.
The implementation of flow chemistry for the synthesis of this compound and its congeners can lead to a more robust, reproducible, and scalable manufacturing process compared to traditional batch methods.
Mechanistic Investigations of Chemical Transformations Involving Methyl 4 Trifluoromethyl Benzoylacetate
Probing the Keto-Enol Tautomerism Equilibrium and its Dynamic Impact on Reactivity
Methyl 4-(trifluoromethyl)benzoylacetate, as a β-ketoester, exists as a dynamic equilibrium between its keto and enol tautomeric forms. This tautomerism is a critical feature of its chemistry, profoundly influencing its reactivity. The equilibrium position is significantly affected by factors such as solvent polarity and the potential for intramolecular hydrogen bonding.
In many β-dicarbonyl compounds, the enol form is substantially stabilized by the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. For trifluoromethyl-substituted β-dicarbonyl compounds, spectral evidence from NMR, IR, and UV-vis spectrophotometry indicates that they often exist as mixtures of chelated cis-enol forms, particularly in nonpolar media. researchgate.netnih.gov The stability of the enol tautomer in compounds like Ethyl 4,4,4-trifluoroacetoacetate (a structurally similar β-ketoester) is largely attributed to this intramolecular hydrogen bond. nih.gov
The solvent environment plays a crucial role in shifting the equilibrium. The percentage of the keto tautomer tends to increase with rising solvent polarity. nih.govrsc.org This is because polar solvents can engage in intermolecular hydrogen bonding with the keto form, thereby stabilizing it relative to the enol form, whose intramolecular hydrogen bond is disrupted.
The dynamic nature of this equilibrium is central to the compound's reactivity. The keto form presents two electrophilic carbonyl carbons, while the enol form provides a nucleophilic C=C double bond and an acidic hydroxyl proton. Consequently, reaction conditions can be tuned to favor one tautomer, allowing for selective attacks by either nucleophiles or electrophiles. For instance, reactions requiring nucleophilic character at the α-carbon typically proceed via the enol or the corresponding enolate.
Table 1: Effect of Solvent Polarity on Keto-Enol Equilibrium in a Representative β-Ketoester Data derived from studies on structurally similar β-ketoesters.
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Rationale |
| Hexane | 1.88 | Enol | Low polarity favors the stable, intramolecularly hydrogen-bonded enol form. |
| Chloroform | 4.81 | Enol | The enol form remains dominant in moderately polar, non-hydrogen-bonding solvents. |
| Acetone | 20.7 | Keto | Increased solvent polarity begins to favor the keto form through dipole-dipole interactions. |
| Methanol (B129727) | 32.7 | Keto | Polar protic solvents strongly solvate the keto form via intermolecular hydrogen bonds, shifting the equilibrium significantly. |
Elucidation of Electronic and Steric Effects of the Trifluoromethyl Group on Reaction Pathways
The trifluoromethyl (CF₃) group, positioned para on the benzoyl ring, exerts powerful and distinct electronic and steric influences that are fundamental to the reactivity of this compound.
The CF₃ group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms, operating primarily through a strong negative inductive effect (-I). This effect is transmitted through the phenyl ring to the adjacent benzoyl carbonyl group.
Carbonyl Electrophilicity: The electron-withdrawing nature of the CF₃ group significantly increases the partial positive charge (δ+) on the benzoyl carbonyl carbon. This enhancement of electrophilicity makes the carbonyl carbon a more susceptible target for nucleophilic attack compared to an unsubstituted benzoylacetate. Theoretical studies on related trifluoromethyl aryl ketones confirm that electron-withdrawing groups enhance the electrophilicity of the carbonyl component. nih.gov
α-Carbon Acidity: The acidity of the methylene (B1212753) protons at the α-carbon (the carbon between the two carbonyl groups) is markedly increased. This heightened acidity arises from the cumulative electron-withdrawing effects of three functional groups: the methyl ester carbonyl, the benzoyl carbonyl, and the trifluoromethyl-substituted phenyl ring. These groups effectively stabilize the resulting carbanion (enolate) formed upon deprotonation, delocalizing the negative charge over the entire β-dicarbonyl system. The CF₃ group contributes to this stabilization by inductively withdrawing electron density, making the formation of the enolate more favorable.
Stereoelectronic effects involve the influence of orbital overlap and electronic distribution on the geometry and energetic favorability of reaction transition states. The trifluoromethyl group contributes to these effects both sterically and electronically.
Steric Hindrance: The CF₃ group is sterically more demanding than a hydrogen or methyl group. researchgate.net This bulk can influence the trajectory of an approaching reagent, favoring attack from the less hindered face of the molecule. In asymmetric catalysis, this steric bias can be exploited to achieve high levels of stereoselectivity. For instance, in reactions involving the formation of a new stereocenter at the α-carbon, the bulky trifluoromethylbenzoyl moiety can direct the incoming electrophile to a specific face of the prochiral enolate.
Electronic Influence: The electronic properties of the CF₃ group can influence the geometry of the enolate. The strong inductive effect can affect the electron density distribution and orbital energies (HOMO/LUMO) of the nucleophilic α-carbon and the enolate oxygen atoms, which in turn can influence the regioselectivity (C- vs. O-alkylation) and stereoselectivity of bond-forming reactions.
Reaction Pathway Analysis of Nucleophilic and Electrophilic Attacks
The dual reactivity of this compound, stemming from its structure and tautomerism, allows for distinct reaction pathways with nucleophiles and electrophiles.
Electrophilic Attack: Electrophilic attacks occur at the α-carbon, which is the most nucleophilic position in the molecule, particularly in its enol or enolate form. The reaction is typically initiated by deprotonation of the acidic α-carbon with a suitable base to generate the ambident enolate anion. This enolate can then react with a wide range of electrophiles, such as alkyl halides or acyl chlorides, in C-alkylation or C-acylation reactions, respectively. The regioselectivity of this attack (i.e., reaction at the carbon versus the oxygen of the enolate) is a key mechanistic consideration, often dictated by the nature of the electrophile and the reaction conditions. chemistryviews.org
Mechanistic Studies in Catalytic Methylation Reactions
Catalytic methylation of this compound is a synthetically important transformation that typically targets the α-carbon to form a new C-C bond. The mechanism involves the generation of a nucleophilic enolate intermediate, which then reacts with a methylating agent. Phase-transfer catalysis is a highly effective method for such alkylations of β-ketoesters. rsc.orgnih.gov
The general mechanism proceeds through the following key steps:
Enolate Formation: A base (e.g., hydroxide, carbonate) deprotonates the highly acidic α-carbon, forming a resonance-stabilized ambident enolate. This equilibrium is driven by the stability of the resulting anion.
Catalyst Action (Phase-Transfer): In a typical phase-transfer catalysis (PTC) system, the reaction occurs in a biphasic (e.g., aqueous/organic) medium. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (Q⁺X⁻), transports the base (e.g., OH⁻) into the organic phase or the enolate anion into the organic phase where the alkylating agent resides. nih.gov The catalyst forms an ion pair with the enolate ([Q⁺][Enolate⁻]), enhancing its solubility and reactivity in the organic solvent.
Nucleophilic Attack (Methylation): The enolate anion, acting as a nucleophile, attacks the electrophilic methylating agent (e.g., methyl iodide, CH₃I). This is the key bond-forming step (Sₙ2 reaction).
Regioselectivity (C- vs. O-Alkylation): The enolate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the enolate oxygen (O-alkylation). The outcome is often explained by Hard and Soft Acids and Bases (HSAB) theory. The α-carbon is a "soft" nucleophilic center, while the oxygen is "hard". Soft electrophiles, like methyl iodide, preferentially react at the soft carbon center, leading to the C-methylated product. reddit.com In contrast, hard electrophiles (e.g., silyl (B83357) halides) tend to react at the oxygen. Studies on analogous electrophilic fluoromethylations of β-ketoesters show that trifluoromethylation proceeds with complete C-selectivity, which is attributed to the cationic (harder) character of the "+CF₃" electrophile. nih.govresearchgate.netchemistryviews.orgkoreascience.kr This suggests that the nature of the electrophile is a dominant factor in controlling regioselectivity.
Reactivity Profiles and Transformative Potential of Methyl 4 Trifluoromethyl Benzoylacetate
Condensation Reactions for the Synthesis of Heterocyclic Scaffolds
The presence of both a ketone and an ester functionality, separated by a methylene (B1212753) group, makes methyl 4-(trifluoromethyl)benzoylacetate a versatile precursor for the synthesis of a wide array of heterocyclic compounds. The trifluoromethyl group often enhances the biological activity and chemical stability of the resulting molecules. mdpi.com
Formation of Pyrazole (B372694) Derivatives
The reaction of β-keto esters with hydrazine (B178648) and its derivatives is a classical and widely used method for the synthesis of pyrazolones and pyrazoles. nih.gov This transformation is a condensation reaction that typically proceeds by heating the reactants in a suitable solvent, such as ethanol (B145695).
The reaction of this compound with hydrazine hydrate (B1144303) is expected to yield 5-hydroxy-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole. The regioselectivity of the reaction is influenced by the differential reactivity of the keto and ester carbonyl groups. The keto group is generally more electrophilic and reacts preferentially with the hydrazine. The initial condensation is followed by an intramolecular cyclization and dehydration to form the pyrazole ring.
In a related synthesis, ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate, a compound with a similar β-dicarbonyl moiety, reacts with (3,5-dichlorophenyl)hydrazine in ethanol at reflux to form a trifluoromethyl-substituted pyrazole derivative. bibliomed.org This highlights the general utility of β-keto esters in pyrazole synthesis. The reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) with hydrazine is another established method for preparing 3-(trifluoromethyl)pyrazole. researchgate.net
The synthesis of pyrazoles from β-keto esters can be influenced by the reaction conditions and the nature of the substituents. For instance, the reaction of 4-nitrobenzoylacetone with hydrazine can lead exclusively to the formation of a 5-hydroxy-2-pyrazoline. semanticscholar.org When substituted hydrazines are used, a mixture of regioisomers can be obtained. mdpi.combeilstein-journals.org
Table 1: Synthesis of Pyrazole Derivatives from β-Keto Esters
| β-Keto Ester Derivative | Reagent | Product | Reference |
|---|---|---|---|
| This compound | Hydrazine hydrate | 5-hydroxy-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole (Expected) | General Reaction |
| Ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate | (3,5-Dichlorophenyl)hydrazine | Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | bibliomed.org |
| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Hydrazine | 3-(Trifluoromethyl)pyrazole | researchgate.net |
Synthesis of Quinoline (B57606) and Pyridine (B92270) Systems
Quinoline Synthesis: The Friedländer annulation is a widely used method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-keto ester. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids or bases. nih.gov
This compound can serve as the methylene component in the Friedländer synthesis. For example, its reaction with 2-aminobenzophenone (B122507) in the presence of a Lewis acid catalyst like indium(III) triflate under solvent-free conditions would be expected to produce a highly substituted quinoline. rsc.org The reaction proceeds through an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org
Pyridine Synthesis: The Hantzsch pyridine synthesis is a multi-component reaction that allows for the preparation of dihydropyridine (B1217469) derivatives from an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). organic-chemistry.orgwikipedia.orgchemtube3d.com The resulting dihydropyridines can then be oxidized to form the corresponding pyridine. wikipedia.org
In a typical Hantzsch synthesis, this compound could react with an aldehyde (e.g., formaldehyde) and ammonia. The mechanism involves the formation of an enamine from one equivalent of the β-keto ester and ammonia, and an α,β-unsaturated carbonyl compound from the other equivalent of the β-keto ester and the aldehyde. These two intermediates then undergo a Michael addition followed by cyclization and dehydration to yield a 1,4-dihydropyridine. Subsequent oxidation furnishes the aromatic pyridine ring. youtube.com
Table 2: Heterocyclic Synthesis from β-Keto Esters
| Reaction Name | Reactants | Product Type | Reference |
|---|---|---|---|
| Friedländer Annulation | 2-Aminoaryl ketone, β-Keto ester | Quinoline | wikipedia.orgrsc.org |
| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-Keto ester, Ammonia | Pyridine (after oxidation) | organic-chemistry.orgwikipedia.org |
Construction of Diazepinone and Other Heterocycles
The versatile structure of this compound allows for its use in the synthesis of other heterocyclic systems beyond pyrazoles and pyridines. For instance, β-keto esters are precursors for the synthesis of diazepinones. One synthetic strategy involves an intramolecular ring-opening of a β-lactam. nih.gov
Furthermore, the β-keto ester functionality can be a starting point for constructing various other heterocycles. For example, reaction with appropriate binucleophiles can lead to the formation of benzodiazepines and benzothiazepines. The trifluoromethyl group is a desirable feature in these structures due to its potential to enhance biological activity. researchgate.net The innate reactivity of the trifluoromethyl group can also be leveraged for direct C-H trifluoromethylation of various heterocyclic systems. nih.gov
Functional Group Interconversions of the β-Keto Ester Functionality
Selective Reduction Strategies (e.g., to 1,3-Diols)
The selective reduction of the β-keto ester functionality in this compound can lead to valuable synthetic intermediates, such as β-hydroxy esters and 1,3-diols. The reduction of the ketone can be achieved using various reducing agents, and stereoselective methods are of particular interest for the synthesis of chiral molecules.
Enzymatic reductions, for instance using baker's yeast (Saccharomyces cerevisiae), are known to reduce β-keto esters to optically active β-hydroxy esters. researchgate.net Commercially available ketoreductase (KRED) enzymes can also be employed for the stereoselective synthesis of α-fluoro-β-hydroxy esters from racemic α-fluoro-β-keto esters through dynamic reductive kinetic resolution. alaska.edu While this compound is not α-fluorinated, these methods highlight the potential for enzymatic reductions to control the stereochemistry at the β-position.
The diastereoselective and enantioselective hydrogenation of α-substituted β-keto esters is another approach to obtain chiral β-hydroxy esters. nih.gov Subsequent reduction of the ester group, for example with a strong reducing agent like lithium aluminum hydride, would yield the corresponding 1,3-diol.
Table 3: Reduction of β-Keto Esters
| Reduction Method | Product | Key Feature | Reference |
|---|---|---|---|
| Baker's Yeast (Saccharomyces cerevisiae) | Optically active β-hydroxy ester | Enantioselective | researchgate.net |
| Ketoreductases (KREDs) | Stereochemically pure α-fluoro-β-hydroxy ester | Diastereo- and enantioselective | alaska.edu |
| Catalytic Hydrogenation | β-hydroxy ester | Diastereo- and enantioselective | nih.gov |
Oxidation Reactions
The oxidation of β-keto esters can lead to a variety of products depending on the oxidant and reaction conditions. One possible transformation is the oxidative cleavage of the C-C bond between the carbonyl groups. For example, an Oxone/aluminum trichloride (B1173362) system in aqueous media has been reported for the oxidative cleavage of β-keto esters to α-keto esters. organic-chemistry.orgacs.org However, the reproducibility of this particular method has been questioned. organic-chemistry.org Another method for the oxidation of β-keto esters involves manganese(III)-based reagents. acs.org
Alternatively, α-hydroxylation of β-keto esters provides access to α-hydroxy-β-dicarbonyl compounds, which are valuable building blocks in organic synthesis. researchgate.net This can be achieved through various methods, including the use of whole-cell biocatalysts like Pseudomonas putida MnB1, or through visible light-induced transition metal-catalyzed aerobic oxidation. researchgate.net Photocatalytic selective oxidation using metallaphotoredox catalysts can also yield α-hydroperoxide β-keto esters or α-hydroxyl β-keto esters. nih.gov
Reactivity of the Trifluoromethyl-Substituted Aromatic Ring
The reactivity of the aromatic ring in this compound is profoundly influenced by the trifluoromethyl (-CF3) group. This substituent is a powerful electron-withdrawing group, primarily due to the high electronegativity of the fluorine atoms, which exerts a strong negative inductive effect (-I). This electronic influence significantly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions. youtube.com
The deactivation occurs because the -CF3 group withdraws electron density from the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.comtotal-synthesis.com In comparison to benzene or toluene, the rate of electrophilic attack on the ring of this compound is considerably slower.
Furthermore, the trifluoromethyl group acts as a meta-director for incoming electrophiles. This directing effect can be explained by examining the stability of the carbocation intermediate (arenium ion or sigma complex) formed during the reaction. youtube.com
Ortho and Para Attack: When an electrophile attacks the positions ortho or para to the -CF3 group, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the trifluoromethyl group. This is a highly destabilized arrangement because the electron-withdrawing -CF3 group intensifies the positive charge.
Meta Attack: In contrast, when the electrophile attacks the meta position, the positive charge in the resonance structures is distributed over three other carbon atoms, never residing on the carbon attached to the -CF3 group. While still destabilized relative to benzene, this intermediate is less unstable than the intermediates for ortho or para attack. youtube.com
Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to proceed slowly and yield the meta-substituted product.
| Reaction Type | Effect of -CF3 Group | Expected Product(s) | Relative Reaction Rate |
|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Strong Deactivation | Meta-substituted | Slow |
| Nucleophilic Aromatic Substitution (SNAr) | Activating (requires leaving group) | Not applicable (no leaving group present) | N/A |
While electron-withdrawing groups can activate a ring towards nucleophilic aromatic substitution (SNAr), this reaction requires the presence of a suitable leaving group (like a halide) on the ring. Since this compound does not possess such a group, it does not typically undergo SNAr reactions. nih.gov
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
The most significant transformative reaction of this compound that results in a heterocyclic ring system is its condensation and subsequent cyclization with hydrazine derivatives, a classic transformation known as the Knorr pyrazole synthesis. chemhelpasap.comslideshare.net Although mechanistically a condensation-cyclization, this reaction is a powerful method for constructing five-membered rings and represents the primary "cyclo-condensation" potential of this β-ketoester.
The reaction proceeds by the initial condensation of a hydrazine (such as hydrazine hydrate or a substituted hydrazine like phenylhydrazine) with the ketone carbonyl of the β-ketoester. chemhelpasap.com This step preferentially occurs at the more electrophilic ketone rather than the ester carbonyl, forming a hydrazone intermediate. Following this, an intramolecular nucleophilic attack occurs where the terminal nitrogen of the hydrazone attacks the ester carbonyl. This leads to the elimination of a molecule of methanol (B129727) and the formation of a stable, five-membered pyrazolone (B3327878) ring. chemhelpasap.com Pyrazolones are a class of compounds that exist in tautomeric equilibrium with their pyrazole form, which benefits from aromatic stabilization. youtube.com
The presence of the 4-(trifluoromethyl)phenyl group on the starting material leads to the formation of a 5-[4-(trifluoromethyl)phenyl]-substituted pyrazolone. This moiety is of significant interest in medicinal chemistry, as fluorinated pyrazoles are core structures in various pharmaceuticals. researchgate.netmdpi.comolemiss.edu
| Step | Description | Key Intermediate | Final Product |
|---|---|---|---|
| 1 | Condensation of hydrazine with the ketone carbonyl group. | Hydrazone | 5-[4-(Trifluoromethyl)phenyl]pyrazolone |
| 2 | Intramolecular nucleophilic attack from the terminal nitrogen onto the ester carbonyl, followed by elimination of methanol. | Cyclic tetrahedral intermediate |
While the enol tautomer of this compound contains a carbon-carbon double bond that could theoretically act as a dipolarophile in a formal [3+2] cycloaddition with 1,3-dipoles like azides or diazo compounds, this pathway is not commonly reported. nih.govmdpi.com The high reactivity of the 1,3-dicarbonyl system towards condensation with binucleophiles like hydrazine means that the Knorr synthesis is the predominant and most synthetically useful cyclization pathway for this compound.
Advanced Applications of Methyl 4 Trifluoromethyl Benzoylacetate in Specialized Chemical Fields
Employment as a Chiral Building Block in Asymmetric Synthesis
The prochiral nature of the ketone in methyl 4-(trifluoromethyl)benzoylacetate makes it an ideal substrate for asymmetric transformations, enabling the synthesis of enantiomerically enriched products. The presence of the trifluoromethyl group is crucial, as it significantly influences the electronic properties of the molecule and can lead to unique stereochemical outcomes in catalytic reactions.
A primary application of this compound in asymmetric synthesis is its enantioselective reduction to produce chiral β-hydroxy esters. This transformation is typically achieved through catalytic hydrogenation or transfer hydrogenation using chiral metal complexes as catalysts. nih.govwikipedia.orgnih.gov The resulting chiral alcohol is a versatile intermediate for further synthetic manipulations.
The general approach involves the use of a chiral catalyst, often based on ruthenium or rhodium, which coordinates to the ketone and facilitates the delivery of a hydride from a reducing agent to one of the two enantiotopic faces of the carbonyl group. wikipedia.org The choice of chiral ligand is critical for achieving high enantioselectivity.
| Catalyst Type | Typical Ligands | Reductant | Outcome |
| Ruthenium-based | Chiral Diamines, Phosphines | H₂, Isopropanol | High enantioselectivity in the reduction of aryl ketones. wikipedia.org |
| Rhodium-based | Chiral Phosphines (e.g., BINAP) | H₂ | Effective for a range of ketone reductions. nih.gov |
| Oxazaborolidine (CBS) | - | Borane (B79455), Catecholborane | Catalytic borane reduction with predictable stereochemistry. nih.govwikipedia.orgresearchgate.net |
While direct examples showcasing the asymmetric reduction of this compound are not extensively detailed in the literature, the principles are well-established for analogous aryl trifluoromethyl ketones. researchgate.netnih.gov The enantioselective reduction of these ketones provides access to chiral trifluoromethyl-substituted alcohols with high enantiomeric excess (ee). nih.gov
Once a stereocenter is established through enantioselective reduction of the ketone, the resulting chiral β-hydroxy ester can be used in diastereoselective reactions to create additional stereocenters. The existing stereocenter exerts stereocontrol over subsequent transformations, leading to the preferential formation of one diastereomer. For instance, the hydroxyl group can direct further reactions, such as epoxidation or dihydroxylation of a nearby double bond, through substrate-controlled mechanisms.
The synthesis of β-amino-α-trifluoromethyl alcohols can be achieved through the reduction of α-aminoalkyl trifluoromethyl ketones, which can be derived from precursors like this compound. The reduction of these ketones often proceeds with high diastereoselectivity. nih.gov
The synthesis of molecules containing a stereogenic carbon atom bonded to a trifluoromethyl group is of great interest in medicinal chemistry due to the profound effect of the CF₃ group on the biological properties of a molecule. mdpi.comwechemglobal.comacs.org this compound serves as a valuable starting material for creating such stereocenters.
The asymmetric reduction of the ketone in this compound directly yields a chiral alcohol with a trifluoromethyl-bearing stereocenter. This chiral building block can then be incorporated into larger molecules. The development of catalytic asymmetric methods for the synthesis of trifluoromethylated stereocenters is an active area of research. acs.orgnih.gov
Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds
The trifluoromethyl group is a key structural motif in many modern pharmaceuticals, as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.comwechemglobal.comnih.govrhhz.net this compound is a strategic precursor for the synthesis of fluorine-containing bioactive molecules.
A prominent example of the strategic use of a close analog of this compound is in the synthesis of the anti-inflammatory drug Celecoxib. arborpharmchem.comarborpharmchem.com The synthesis involves the condensation of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione with 4-hydrazinobenzenesulfonamide. arborpharmchem.comgoogle.com This reaction forms the central pyrazole (B372694) ring of Celecoxib. bibliomed.org
The diketone, which is structurally very similar to this compound, is a crucial intermediate that dictates the substitution pattern of the final drug molecule. arborpharmchem.comgoogle.com The synthesis of such trifluoromethylated pyrazoles is a common strategy in medicinal chemistry. rsc.orgacs.orgresearchgate.netacs.org
Table of Intermediates in a Representative Celecoxib Synthesis
| Intermediate Name | CAS Number | Role in Synthesis |
|---|---|---|
| 4-Methylacetophenone | 122-00-9 | Starting material for the diketone. arborpharmchem.com |
| Ethyl trifluoroacetate | 383-63-1 | Source of the trifluoromethyl group. arborpharmchem.com |
| 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione | 720-94-5 | Key diketone intermediate. arborpharmchem.com |
This synthetic route highlights how a molecule with the core structure of a trifluoromethylated benzoylacetate is fundamental in constructing a complex, commercially successful pharmaceutical.
Beyond specific drug synthesis, this compound is a versatile building block for the discovery of new fluorine-containing bioactive molecules. The 1,3-dicarbonyl functionality allows for a wide range of chemical transformations to generate diverse molecular scaffolds. For example, it can be used to synthesize various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which are common motifs in drug discovery. bibliomed.orgrsc.org
The presence of the 4-(trifluoromethyl)phenyl group is particularly advantageous, as this substituent is found in numerous approved drugs and drug candidates. hovione.comresearchgate.net Its incorporation can lead to improved pharmacokinetic and pharmacodynamic properties. mdpi.comwechemglobal.com The continued exploration of the reactivity of this compound is expected to yield novel drug candidates in various therapeutic areas. wechemglobal.comnih.govrhhz.net
Intermediates in Agrochemical and Specialty Chemical Development
The trifluoromethyl group is a key substituent in modern agrochemicals, often enhancing metabolic stability, lipophilicity, and binding affinity to target enzymes. nih.govnih.gov this compound provides a direct route to incorporate the 4-(trifluoromethyl)benzoyl moiety into larger, more complex structures.
One of the most significant applications of this compound is in the synthesis of pyrazole-containing herbicides and insecticides. bibliomed.orgresearchgate.netmdpi.com The β-ketoester portion of the molecule readily undergoes condensation reactions with hydrazine (B178648) and its derivatives to form the pyrazole ring system. This cyclization is a cornerstone reaction for creating a wide array of agrochemically active compounds. For instance, the reaction with substituted hydrazines can yield N-aryl pyrazoles, a scaffold present in numerous commercial pesticides. researchgate.netmdpi.com The specific regiochemistry of the resulting pyrazole can be influenced by the reaction conditions and the nature of the substituents on the hydrazine reactant.
The synthesis of these heterocyclic systems is critical, as pyrazoles are known to exhibit a broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties. bibliomed.orgresearchgate.net The presence of the trifluoromethylphenyl group, introduced via this compound, is often crucial for the efficacy of the final product.
Role in the Synthesis of Advanced Materials (e.g., Fluorinated Polymers, Liquid Crystals)
The unique electronic and physical properties imparted by the trifluoromethyl group make this compound a valuable precursor for advanced materials. nih.gov
Fluorinated Polymers: While direct polymerization of this compound is not common, it can be chemically modified to produce fluorinated monomers. These monomers can then be polymerized to create fluoropolymers with specialized properties. mdpi.com The incorporation of CF3 groups into a polymer backbone can significantly enhance thermal stability, chemical resistance, and hydrophobicity, and can lower the material's refractive index. researchgate.net For example, derivatives of this compound could be used to synthesize specialty acrylates or methacrylates, which, upon polymerization, yield materials suitable for high-performance coatings, optical fibers, or advanced membranes. mdpi.comresearchgate.net
Liquid Crystals: The rigid phenyl ring and the strongly polar trifluoromethyl group are desirable features for the synthesis of liquid crystal molecules. mdpi.com Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals, and their alignment can be controlled by electric fields, making them essential for display technologies. colorado.edutcichemicals.com
The 4-(trifluoromethyl)phenyl moiety, derived from this compound, can be incorporated as a core structural unit in calamitic (rod-shaped) liquid crystals. mdpi.com The CF3 group enhances the thermal stability of the mesophase (the liquid crystal phase) and can influence the dielectric anisotropy, a key parameter for display applications. mdpi.comfigshare.com Synthetic routes often involve modifying the ester group of this compound to link it with other aromatic rings, ultimately forming the elongated molecules required for liquid crystalline behavior. researchgate.net Research has shown that the inclusion of a terminal trifluoromethyl group can lead to liquid crystals with high clearing points and stable nematic phases over a broad temperature range. mdpi.comfigshare.com
Computational Chemistry and Advanced Spectroscopic Characterization of Methyl 4 Trifluoromethyl Benzoylacetate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties of a molecule, offering predictive insights into its stability and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. Using a functional such as B3LYP with a 6-311++G(d,p) basis set, the geometry of Methyl 4-(trifluoromethyl)benzoylacetate would be fully relaxed to find the minimum energy conformation. researchgate.netresearchgate.netscirp.org This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles, that correspond to the most stable state of the molecule.
The resulting energy landscape would also reveal the relative stabilities of different isomers, such as the keto and enol tautomers, which are common in β-dicarbonyl compounds. asu.edu The calculations would quantify the energy difference between these forms, predicting which tautomer is predominant.
Hypothetical Optimized Geometrical Parameters for this compound (Keto form) This table presents plausible DFT-calculated values for selected bonds and angles to illustrate typical output. Actual values would require specific computation.
| Parameter | Bond/Atoms | Calculated Value |
| Bond Lengths (Å) | ||
| C=O (Ketone) | 1.215 | |
| C=O (Ester) | 1.208 | |
| C-CF₃ | 1.490 | |
| C(ar)-C(ar) | 1.395 (avg.) | |
| Bond Angles (°) | ||
| C-C(=O)-C | 119.5 | |
| O=C-O | 124.0 | |
| C(ar)-C-F | 111.5 (avg.) |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comwuxibiology.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the benzoyl moiety, while the LUMO would likely be distributed across the dicarbonyl system and the electron-withdrawing trifluoromethylphenyl group.
Illustrative FMO Properties for this compound This table shows representative energy values calculated by DFT methods for similar aromatic keto-esters.
| Property | Calculated Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.95 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. wisdomlib.orgrsc.orgsemanticscholar.org It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values.
For this compound, an MEP map would be expected to show:
Negative Regions (Red/Yellow): These areas of high electron density are susceptible to electrophilic attack. They would be concentrated around the electronegative oxygen atoms of the two carbonyl groups.
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack and are typically found around the hydrogen atoms of the methyl group and the aromatic ring.
Neutral Regions (Green): These areas represent regions of near-zero potential.
The MEP analysis provides a clear, qualitative picture of charge distribution and is invaluable for understanding intermolecular interactions, including hydrogen bonding. wisdomlib.orgrsc.org
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing it in terms of localized, classical Lewis structures. wikipedia.orgdergipark.org.tr This method quantifies charge delocalization, hyperconjugative interactions, and the stabilization energy associated with these effects. uni-rostock.dewisc.eduresearchgate.net
Hypothetical NBO Analysis: Second-Order Perturbation Theory for this compound This table illustrates significant donor-acceptor interactions and their stabilization energies (E(2)) as would be calculated by NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (O) of C=O (Ketone) | π* (C-C aromatic) | ~25.5 | n → π |
| LP (O) of C=O (Ester) | π (C-O) | ~30.2 | n → π |
| π (C-C aromatic) | π (C=O ketone) | ~18.0 | π → π |
| σ (C-H methyl) | σ (C-O ester) | ~2.5 | σ → σ* |
Prediction of Non-Linear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer, often found in systems with electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. tandfonline.comjhuapl.edu These materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies. Key parameters for NLO activity include the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). nih.gov
Computational methods can predict these properties. The presence of the trifluoromethyl group (an electron-withdrawing group) on the phenyl ring in this compound suggests potential for NLO activity. DFT calculations would quantify these properties to assess its suitability for NLO applications. tandfonline.com
Calculated NLO Properties for an Analogous Trifluoromethyl-Substituted Chalcone Data from a related compound is used to illustrate the expected magnitude of NLO properties.
| Property | Calculated Value |
| Dipole Moment (μ) (Debye) | 3.50 |
| Mean Polarizability (α) (esu) | 2.8 x 10⁻²³ |
| First Hyperpolarizability (β₀) (esu) | 6.5 x 10⁻³⁰ |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Advanced NMR spectroscopy is a powerful experimental technique for determining the detailed structure and dynamics of molecules in solution. For this compound, NMR is particularly crucial for studying its keto-enol tautomerism. asu.educdnsciencepub.comthermofisher.comacs.org
The equilibrium between the keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. asu.eduthermofisher.com One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the relative populations of these forms.
Furthermore, the presence of the trifluoromethyl group makes ¹⁹F NMR an exceptionally valuable tool. aiinmr.comwikipedia.org The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, and its chemical shift is extremely responsive to the local electronic environment. wikipedia.orgresearchgate.netazom.com This makes ¹⁹F NMR a sensitive probe for studying the effects of solvent, temperature, and intermolecular interactions on the tautomeric equilibrium.
Two-dimensional (2D) NMR techniques would be employed for unambiguous signal assignment and detailed structural elucidation:
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing critical information for determining the preferred conformation of the molecule.
Together, these advanced NMR methods would provide a comprehensive experimental picture of the conformational preferences and the dynamics of the keto-enol equilibrium for this compound in solution.
1H, 13C, and 19F NMR for Chemical Shift Prediction and Corroboration with Theoretical Models
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of this compound. The molecule's structure, featuring aromatic and aliphatic protons, a variety of carbon environments, and a trifluoromethyl group, gives rise to characteristic signals in ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the active methylene (B1212753) protons, and the methyl ester protons. The aromatic protons on the trifluoromethyl-substituted phenyl ring typically appear as two doublets in the downfield region, a result of ortho- and meta-coupling. The active methylene protons are situated between two carbonyl groups, which deshields them, causing their signal to appear further downfield than typical CH₂ groups. The methyl protons of the ester group are expected to appear as a singlet in the upfield region.
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include those for the two carbonyl carbons (ester and ketone), the carbons of the aromatic ring (including the carbon attached to the CF₃ group, which will show a characteristic quartet due to C-F coupling), the methylene carbon, and the methoxy carbon.
¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single, sharp signal is expected, as the three fluorine atoms of the CF₃ group are chemically equivalent. beilstein-journals.org The chemical shift of this signal is characteristic of the trifluoromethyl group attached to a benzene (B151609) ring. beilstein-journals.orgrsc.org
Theoretical Models: Modern computational chemistry, particularly Density Functional Theory (DFT), allows for the accurate prediction of NMR chemical shifts. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often using functionals such as B3LYP with a suitable basis set (e.g., 6-31G**), can calculate the magnetic shielding tensors for each nucleus. modgraph.co.uk These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), show strong correlation with experimental data, often with a root mean square error (RMSE) of 0.2–0.4 ppm for ¹H shifts. nih.gov Such corroboration between predicted and experimental spectra provides a high degree of confidence in the structural assignment.
Table 1: Predicted NMR Chemical Shifts for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | Aromatic (ortho to CO) | ~8.1 | Doublet | Deshielded by adjacent carbonyl and CF₃ group. |
| ¹H | Aromatic (ortho to CF₃) | ~7.7 | Doublet | Influenced by the electron-withdrawing CF₃ group. |
| ¹H | Methylene (-CH₂-) | ~4.0 | Singlet | Active methylene protons, deshielded by two carbonyls. |
| ¹H | Methyl (-OCH₃) | ~3.7 | Singlet | Typical range for methyl ester protons. |
| ¹³C | Carbonyl (Ketone, C=O) | ~190 | Singlet | Downfield shift characteristic of ketones. |
| ¹³C | Carbonyl (Ester, C=O) | ~166 | Singlet | Typical range for ester carbonyls. |
| ¹³C | Aromatic (C-CF₃) | ~135 | Quartet | Coupling to three fluorine atoms (¹JCF). |
| ¹³C | Aromatic (C-CO) | ~134 | Singlet | Quaternary carbon attached to the benzoyl group. |
| ¹³C | Aromatic (CH) | ~130, ~126 | Singlet | Aromatic methine carbons. |
| ¹³C | Aromatic (CF₃) | ~124 | Quartet | Large coupling constant (¹JCF) characteristic of CF₃. |
| ¹³C | Methylene (-CH₂-) | ~46 | Singlet | Aliphatic carbon between two carbonyls. |
| ¹³C | Methyl (-OCH₃) | ~53 | Singlet | Methyl carbon of the ester group. |
| ¹⁹F | Trifluoromethyl (-CF₃) | ~ -63 | Singlet | Characteristic shift for an aryl-CF₃ group. rsc.org |
2D NMR Techniques for Connectivity and Spatial Relationships
While 1D NMR provides information about the types and electronic environments of nuclei, 2D NMR techniques are indispensable for unambiguously determining the molecular connectivity and spatial relationships. For a molecule like this compound, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.
HSQC: The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would be used to confirm the assignments of the protonated carbons. For example, it would show a correlation cross-peak between the methylene proton signal (~4.0 ppm) and the methylene carbon signal (~46 ppm), as well as correlations between the aromatic protons and their respective carbons.
Table 2: Expected Key HMBC Correlations for this compound
| Proton Signal (¹H) | Correlates to Carbon Signal (¹³C) | Information Deduced |
| Methyl (-OCH₃) | Ester Carbonyl (C=O) | Confirms the methyl group is part of the ester functionality. |
| Methylene (-CH₂-) | Ester Carbonyl (C=O) | Confirms connectivity within the acetate (B1210297) portion. |
| Methylene (-CH₂-) | Ketone Carbonyl (C=O) | Confirms connectivity between the methylene and ketone groups. |
| Methylene (-CH₂-) | Aromatic C-CO | Establishes the link between the aliphatic chain and the phenyl ring. |
| Aromatic Protons | Ketone Carbonyl (C=O) | Confirms the benzoyl structure. |
| Aromatic Protons | Other Aromatic Carbons | Confirms substitution pattern on the aromatic ring. |
Vibrational Spectroscopy for Molecular Structure and Hydrogen Bonding Investigations
Vibrational spectroscopy, including FT-IR and FT-Raman, provides detailed information about the functional groups and vibrational modes within the molecule, serving as a fingerprint for its structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
The FT-IR spectrum of this compound is dominated by absorptions from its carbonyl groups and the trifluoromethyl group. The presence of keto-enol tautomerism, common in β-dicarbonyl compounds, can also be investigated, as the enol form would show a broad O-H stretch and a shift in carbonyl frequencies due to conjugation.
Key expected absorption bands include:
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹.
C=O Stretching: Two distinct C=O stretching bands are expected. The ketone carbonyl stretch typically appears around 1685 cm⁻¹, while the ester carbonyl stretch is found at a higher frequency, around 1740 cm⁻¹. The exact positions can be influenced by conjugation and the electronic effects of the substituents.
C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands in the 1600-1450 cm⁻¹ region.
C-F Stretching: The C-F bonds of the trifluoromethyl group lead to very strong and characteristic absorption bands, typically in the 1300-1100 cm⁻¹ region.
Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignment
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds (like C=O), Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this compound, strong Raman signals would be expected for the symmetric aromatic ring breathing modes and the C-C backbone stretches. The symmetric C-F stretching mode of the CF₃ group would also be Raman active. The C=O stretches are also visible, though often weaker than in the IR spectrum.
Theoretical Vibrational Frequency Calculations and Experimental Correlation
To make unambiguous assignments of the numerous bands in the experimental IR and Raman spectra, theoretical calculations are employed. nih.gov Using DFT methods (e.g., B3LYP/6-311++G(d,p)), the harmonic vibrational frequencies and their corresponding intensities can be calculated for the optimized molecular geometry. nih.gov
Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. mdpi.com Therefore, they are often scaled using empirical scale factors to improve agreement with experimental data. mdpi.com The primary utility of these calculations is in the detailed assignment of each band. Potential Energy Distribution (PED) analysis is used to determine the contribution of different internal coordinates (stretches, bends, torsions) to each vibrational mode, allowing for a precise assignment of the experimental spectrum. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) | Assignment |
| Aromatic C-H Stretch | 3100-3000 (Medium) | 3100-3000 (Strong) | ν(C-H) |
| Aliphatic C-H Stretch | 3000-2850 (Medium) | 3000-2850 (Strong) | ν(C-H) |
| Ester C=O Stretch | ~1740 (Strong) | ~1740 (Medium) | ν(C=O) |
| Ketone C=O Stretch | ~1685 (Strong) | ~1685 (Medium) | ν(C=O) |
| Aromatic C=C Stretch | 1605, 1585, 1500 (Medium-Strong) | 1605 (Strong) | ν(C=C) |
| C-F Symmetric Stretch | ~1320 (Very Strong) | ~1320 (Medium) | νs(CF₃) |
| C-F Asymmetric Stretch | ~1170, ~1130 (Very Strong) | ~1170, ~1130 (Weak) | νas(CF₃) |
| C-O Stretch (Ester) | 1250-1100 (Strong) | 1250-1100 (Weak) | ν(C-O) |
Mass Spectrometry for Fragmentation Pathway Analysis and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Under Electron Ionization (EI), this compound will first form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. This molecular ion is energetically unstable and will undergo fragmentation into smaller, more stable ions and neutral radicals. chemguide.co.uk The analysis of these fragments provides a roadmap of the molecule's structure.
Plausible fragmentation pathways include:
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common pathway. This can lead to the loss of the methoxy radical (•OCH₃, -31 Da) or the carbomethoxy radical (•COOCH₃, -59 Da).
Formation of Acylium Ions: A very common and favorable fragmentation is the cleavage that forms the stable 4-(trifluoromethyl)benzoyl cation. This would result in a prominent peak at m/z 173.
McLafferty Rearrangement: While less common for this specific structure, rearrangements could potentially occur, leading to characteristic neutral losses.
Table 4: Plausible Mass Spectrometry Fragments for this compound (EI-MS)
| m/z | Proposed Fragment Ion | Formula | Notes |
| 246 | [C₁₁H₉F₃O₃]⁺• | M⁺• | Molecular Ion |
| 215 | [C₁₀H₆F₃O₂]⁺ | [M - OCH₃]⁺ | Loss of a methoxy radical via alpha-cleavage. |
| 187 | [C₉H₆F₃O]⁺ | [M - CH₂COOCH₃]⁺ | Cleavage between the ketone and methylene group. |
| 173 | [C₈H₄F₃O]⁺ | [4-CF₃C₆H₄CO]⁺ | Formation of the stable 4-(trifluoromethyl)benzoyl cation. |
| 145 | [C₇H₄F₃]⁺ | [4-CF₃C₆H₄]⁺ | Loss of CO from the benzoyl cation (m/z 173). |
Reaction Monitoring: Beyond structural analysis, mass spectrometry is an invaluable tool for real-time reaction monitoring. nih.gov By coupling a mass spectrometer to a reaction vessel, often using ambient ionization techniques, it is possible to track the consumption of reactants and the formation of products and intermediates in real-time. nih.gov For syntheses involving this compound, this allows for precise determination of reaction endpoints, optimization of reaction conditions (temperature, catalyst loading), and identification of transient intermediates or byproducts, leading to improved process understanding and control. nih.gov
Future Perspectives and Emerging Research Avenues for Methyl 4 Trifluoromethyl Benzoylacetate
Development of Novel Catalytic Systems for Regio- and Stereoselective Transformations
The development of advanced catalytic systems is paramount for unlocking the full synthetic potential of methyl 4-(trifluoromethyl)benzoylacetate. While transformations of β-ketoesters are well-established, the focus is shifting towards achieving high levels of regio- and stereoselectivity in an efficient and sustainable manner.
Organocatalysis, in particular, presents a promising frontier. Chiral Lewis basic tertiary amines and phosphines have been shown to enable asymmetric allylic substitutions of modified Morita-Baylis-Hillman adducts, which share structural similarities with potential derivatives of this compound. rsc.orgresearchgate.net Future research will likely focus on the design of novel chiral organocatalysts capable of controlling the stereochemistry of reactions at the α-position of the β-ketoester moiety.
Furthermore, the development of catalytic systems for asymmetric reductions of the ketone functionality remains a key area of interest. While biocatalytic methods are gaining traction, the development of efficient and selective homogeneous and heterogeneous metal catalysts for the asymmetric hydrogenation of trifluoromethyl ketones continues to be an active area of research.
A summary of potential catalytic transformations is presented in Table 1.
Table 1: Potential Catalytic Transformations for this compound
| Transformation | Catalyst Type | Potential Outcome |
|---|---|---|
| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Enantiomerically enriched α-substituted products |
| Asymmetric Hydrogenation | Chiral Metal Complex (e.g., Ru, Rh) | Chiral β-hydroxy esters |
Exploration of Bio-catalytic Approaches for Enantioselective Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral molecules. The application of enzymes for the transformation of this compound and its derivatives is a burgeoning area of research with significant potential.
Recent studies have demonstrated the successful asymmetric reduction of various acetophenone (B1666503) derivatives containing trifluoromethyl groups using recombinant whole-cell systems. mdpi.comresearchgate.net For instance, the reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol has been achieved with excellent enantioselectivity. mdpi.com This suggests that similar enzymatic systems could be developed for the stereoselective reduction of the ketone in this compound to produce chiral β-hydroxy esters, which are valuable synthetic intermediates.
Moreover, the coupling of photocatalysis with biocatalysis in continuous flow systems is an emerging trend that could be applied to the synthesis of complex molecules derived from this compound. elsevierpure.comelsevierpure.com This approach allows for the integration of a photocatalytic trifluoromethylation step with a subsequent enzymatic reduction, offering a streamlined and efficient synthetic route. elsevierpure.comelsevierpure.com
Future research will likely focus on the discovery and engineering of novel enzymes, such as ketoreductases and lipases, with high activity and selectivity towards this compound and its derivatives.
Untapped Reactivity: Radical Chemistry and Photoredox Catalysis
The exploration of radical-mediated transformations and photoredox catalysis is set to unveil new avenues of reactivity for this compound. The unique electronic properties of this β-ketoester make it a promising substrate for novel carbon-carbon and carbon-heteroatom bond-forming reactions.
Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions. nih.gov Aromatic β-ketoesters can undergo photoredox catalysis to generate transient α-carbonyl radicals and persistent ketyl radicals in situ, without the need for stoichiometric oxidants or reductants. nih.gov This strategy has been successfully applied to the synthesis of highly substituted 1-naphthols through the benzannulation of α-carbonyl radicals with alkynes. nih.gov Given its structure, this compound is an ideal candidate for such transformations.
Furthermore, the trifluoromethyl group itself can participate in or influence radical reactions. The radical addition of trifluoromethyl radicals to alkenes and alkynes is a well-established method for the synthesis of trifluoromethylated compounds. researchgate.netnih.govchemrxiv.orgst-andrews.ac.uk The development of new methods for the generation of trifluoromethyl radicals in the presence of this compound could lead to novel intramolecular cyclization reactions or intermolecular addition products.
The cooperative use of N-heterocyclic carbene (NHC) catalysis and photoredox catalysis has been shown to be effective in the synthesis of β-trifluoromethylated alkyl aryl ketones. nih.gov This approach, which involves the radical/radical cross-coupling of ketyl radicals with benzylic C-radicals, could be adapted for reactions involving this compound. nih.gov
A summary of potential photoredox-catalyzed reactions is presented in Table 2.
Table 2: Potential Photoredox-Catalyzed Reactions of this compound
| Reaction Type | Radical Intermediate | Potential Product |
|---|---|---|
| Benzannulation with Alkynes | α-carbonyl radical | Highly substituted trifluoromethylated naphthols |
| Hydroxymethylation | Ketyl radical | Dihydroxy derivatives |
Integration into Supramolecular Assembly and Material Science Frameworks
The unique structural and electronic features of this compound make it an attractive building block for the construction of novel supramolecular assemblies and functional materials. The trifluoromethyl group can participate in non-covalent interactions, such as halogen bonding and hydrogen bonding, which can direct the self-assembly of molecules into well-defined architectures.
The synthesis of fluorinated metal-organic frameworks (F-MOFs) is a rapidly growing area of materials science. researchgate.netrsc.orgnih.gov These materials exhibit unique properties, such as enhanced hydrophobicity and altered gas sorption capacities, due to the presence of fluorine atoms. The carboxylate derivative of this compound could serve as a versatile ligand for the construction of novel F-MOFs with tailored pore sizes and functionalities. The trigonal nature of related imidazole-containing ligands has been shown to be effective in constructing cationic MOFs for anion exchange. rsc.org
Furthermore, the ability of trifluoromethyl groups to influence π-π stacking interactions and participate in C-H···F interactions can be exploited in the design of liquid crystals and other soft materials. rsc.org The incorporation of the this compound moiety into larger molecular scaffolds could lead to the development of materials with interesting photophysical or electronic properties.
The exploration of this compound in the field of materials science is still in its early stages, and significant opportunities exist for the design and synthesis of new functional materials with applications in gas storage, separation, and sensing.
Q & A
Q. How can the synthesis of Methyl 4-(trifluoromethyl)benzoylacetate be optimized to improve yield and purity?
Methodological Answer: Optimization involves:
- Coupling Reactions : Use triazine-based coupling agents (e.g., 2,4,6-trichlorotriazine) to activate intermediates, as demonstrated in analogous ester syntheses .
- Esterification : Employ acid-catalyzed esterification under anhydrous conditions to minimize hydrolysis.
- Purification : Recrystallization or column chromatography with solvents like ethyl acetate/hexane mixtures enhances purity.
- Monitoring : Track reaction progress via TLC or HPLC to identify side products early .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the ester group and trifluoromethyl substitution. F NMR specifically identifies fluorine environments .
- Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS validates molecular weight (exact mass: 246.0252) .
- Infrared (IR) Spectroscopy : Peaks near 1720–1740 cm confirm the ester carbonyl group.
Advanced Research Questions
Q. How can X-ray crystallography resolve the crystal structure of this compound?
Methodological Answer:
- Data Collection : Use single-crystal diffraction with synchrotron radiation for high-resolution data.
- Structure Refinement : Apply SHELXL for refinement, addressing challenges like twinning or disorder in the trifluoromethyl group .
- Validation : Cross-check with computational models (e.g., DFT) to ensure geometric accuracy.
Q. How can contradictory data between computational predictions and experimental reactivity be resolved?
Methodological Answer:
- Multi-Technique Validation : Combine kinetic studies (e.g., monitoring reaction rates via UV-Vis) with computational adjustments (solvent effects in DFT simulations).
- Isolation of Intermediates : Use quenching experiments or in-situ IR to identify transient species .
- Error Analysis : Re-evaluate computational parameters (e.g., basis sets, solvation models) to align with experimental conditions.
Q. What derivatization strategies are effective for synthesizing complex molecules from this compound?
Methodological Answer:
- Nucleophilic Substitution : Replace the methyl ester with amines or thiols under basic conditions.
- Cross-Coupling Reactions : Utilize Suzuki-Miyaura or Sonogashira couplings to introduce aryl/alkynyl groups at the benzoyl position .
- Bioactive Derivatives : Functionalize the trifluoromethyl group via fluorophilic interactions for drug candidates, as seen in urea-based bioactive molecules .
Q. How can researchers address discrepancies in reported spectroscopic data for this compound?
Methodological Answer:
- Standardization : Use deuterated solvents (e.g., CDCl) and internal standards (e.g., TMS) for NMR consistency.
- Collaborative Reproducibility : Compare data across multiple labs and instruments to identify systematic errors .
- Crystallographic Corroboration : Validate structural assignments via X-ray data when spectral ambiguity arises .
Q. What role does this compound play in synthesizing enzyme inhibitors?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
